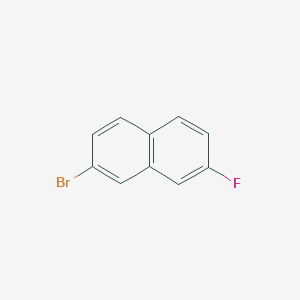
2-Bromo-7-fluoronaphthalene
Descripción general
Descripción
2-Bromo-7-fluoronaphthalene is a halogenated naphthalene derivative, characterized by the presence of both bromine and fluorine atoms on the naphthalene ring. This compound is known for its high reactivity and has been widely utilized in various fields of research, including medical, environmental, and industrial applications.
Aplicaciones Científicas De Investigación
2-Bromo-7-fluoronaphthalene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound has been investigated for its potential use in drug development, including anticancer and anti-Alzheimer’s disease drugs.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and liquid crystals.
Mecanismo De Acción
Target of Action
Brominated and fluorinated naphthalenes are often used in organic synthesis, particularly in cross-coupling reactions . Therefore, it can be inferred that the primary targets of 2-Bromo-7-fluoronaphthalene are likely to be organic compounds that can undergo such reactions.
Mode of Action
The mode of action of this compound involves its interaction with its targets through chemical reactions. In the context of organic synthesis, this compound can participate in cross-coupling reactions, where the bromine atom is replaced by another group . The exact changes resulting from this interaction would depend on the specific reaction conditions and the other reactants involved.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-fluoronaphthalene typically involves halogenation reactions. One common method is the bromination of 7-fluoronaphthalene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound often employs similar halogenation techniques but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to avoid over-bromination or unwanted side reactions .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-7-fluoronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically involves the use of a palladium catalyst, a base (such as potassium carbonate), and a boronic acid or ester as the coupling partner.
Major Products:
Comparación Con Compuestos Similares
2-Bromo-6-fluoronaphthalene: Another halogenated naphthalene derivative with similar reactivity and applications.
2-Bromo-1-fluoronaphthalene: Used in similar research fields, particularly in organic synthesis and pharmaceutical research.
Uniqueness: 2-Bromo-7-fluoronaphthalene is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable intermediate in the synthesis of certain target molecules that require this specific substitution pattern.
Propiedades
IUPAC Name |
2-bromo-7-fluoronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBGBDOICZSCQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70631401 | |
| Record name | 2-Bromo-7-fluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627527-30-4 | |
| Record name | 2-Bromo-7-fluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


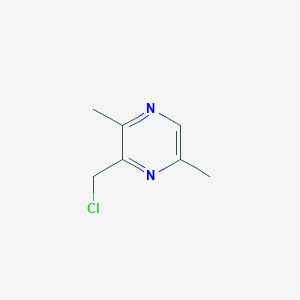
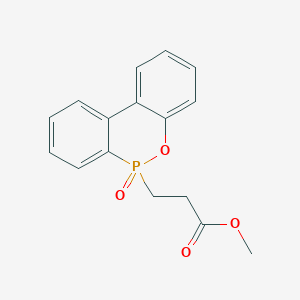

![6-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B1629042.png)

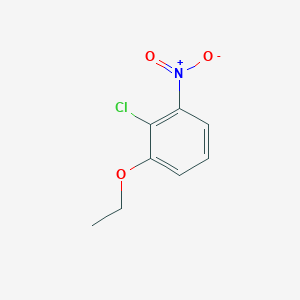
![2,7-Diphenylbenzo[ghi]fluoranthene](/img/structure/B1629045.png)
![12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(21),2(11),3,5,7,9,13,15,17,19-decaene](/img/structure/B1629046.png)
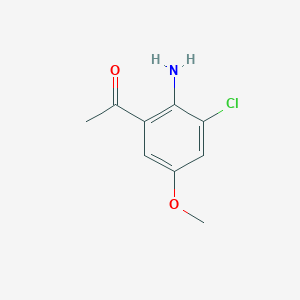

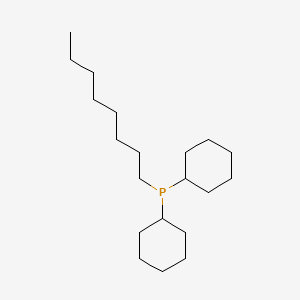
![Ethyl 3-[2,4-bis(1-methylethyl)phenyl]acrylate](/img/structure/B1629057.png)
![Methyl 7-amino-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate](/img/structure/B1629059.png)
![N-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1629060.png)
